molecular formula C29H40N6O6S B12770014 Enkephalinamide-met, ala(2,3)- CAS No. 75059-08-4

Enkephalinamide-met, ala(2,3)-

Cat. No.: B12770014
CAS No.: 75059-08-4
M. Wt: 600.7 g/mol
InChI Key: UPKZCLGKJSAFAS-FFCPMTHWSA-N
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Properties

CAS No.

75059-08-4

Molecular Formula

C29H40N6O6S

Molecular Weight

600.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanamide

InChI

InChI=1S/C29H40N6O6S/c1-17(33-28(40)22(30)15-20-9-11-21(36)12-10-20)26(38)32-18(2)27(39)35-24(16-19-7-5-4-6-8-19)29(41)34-23(25(31)37)13-14-42-3/h4-12,17-18,22-24,36H,13-16,30H2,1-3H3,(H2,31,37)(H,32,38)(H,33,40)(H,34,41)(H,35,39)/t17-,18-,22+,23+,24+/m1/s1

InChI Key

UPKZCLGKJSAFAS-FFCPMTHWSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@@H](C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)N)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N

Origin of Product

United States

Chemical Reactions Analysis

Enkephalinamide-met, ala(2,3)- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction . The major products formed from these reactions are methionine sulfoxide and the reduced form of the peptide .

Q & A

Q. 1.1. What are the established synthetic pathways for Enkephalinamide-met, ala(2,3)-, and how do reaction conditions influence yield and purity?

Methodological Answer : Enkephalinamide-met, ala(2,3)- is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Key steps include:

  • Resin selection : Wang or Rink amide resins for C-terminal amidation.
  • Coupling conditions : Optimize with HOBt/DIC in DMF, monitoring via Kaiser test.
  • Side-chain protection : Use Trt for methionine and tert-butyl for alanine to minimize oxidation.
    Yield improvements require iterative HPLC purification (C18 column, gradient 5–60% acetonitrile/0.1% TFA). Purity is validated via LC-MS (ESI+) and NMR (¹H, ¹³C) .

Q. 1.2. What analytical techniques are critical for characterizing Enkephalinamide-met, ala(2,3)-, and how should conflicting spectral data be resolved?

Methodological Answer :

  • Primary techniques :
    • LC-MS : Confirm molecular weight (theoretical vs. observed m/z).
    • NMR : Assign peaks using 2D COSY and HSQC to resolve stereochemical ambiguities.
  • Data contradiction resolution :
    • Cross-validate with FT-IR for functional groups (amide I/II bands).
    • Re-run under standardized conditions (pH 7.4 buffer for stability assessment).
    • Compare with literature spectra in databases like PubChem or ChEMBL .

Advanced Research Questions

Q. 2.1. How can researchers design experiments to address discrepancies in reported opioid receptor binding affinities of Enkephalinamide-met, ala(2,3)- across studies?

Methodological Answer : Discrepancies often arise from assay variability (e.g., CHO vs. HEK293 cells) or ligand stability. Design steps:

Standardize assays : Use identical cell lines (e.g., μ-opioid receptor-transfected HEK293) and radioligands (e.g., [³H]-DAMGO).

Control degradation : Pre-incubate peptide in assay buffer (37°C, 1 hr) to assess stability via LC-MS.

Statistical analysis : Apply ANOVA with post-hoc Tukey tests to compare Ki values across studies. Report confidence intervals (95%) .

Q. 2.2. What strategies are effective for integrating fragmented data on Enkephalinamide-met, ala(2,3)- into a meta-analysis of its pharmacokinetic properties?

Methodological Answer :

  • Data harmonization : Convert units (e.g., ng/mL to nM) and normalize for body weight/dosage.
  • Quality filters : Exclude studies lacking HPLC validation or using non-GLP protocols.
  • Meta-regression : Use R or Python (metafor/Statsmodels) to model covariates (e.g., administration route).
  • Address heterogeneity : Apply I² statistic; if >50%, subgroup by species (rat vs. murine) .

Data Presentation and Reproducibility

Q. 3.1. What are the minimum reporting standards for in vitro efficacy studies of Enkephalinamide-met, ala(2,3)- to ensure reproducibility?

Methodological Answer : Include:

  • Experimental conditions : Buffer composition (e.g., PBS vs. HEPES), temperature, incubation time.
  • Negative/positive controls : Naloxone for receptor specificity.
  • Raw data : Provide dose-response curves (log[concentration] vs. % inhibition) in supplementary files.
  • Statistical power : State sample size justification (e.g., power ≥0.8, α=0.05) .

Q. Table 1: Critical Parameters for Reproducible Binding Assays

ParameterRequirementReference
Cell LineHEK293-μOR (passage <20)
Radioligand[³H]-DAMGO, ≥95% purity
Incubation Time60 min at 25°C
Data NormalizationBaseline subtraction (vehicle control)

Literature and Data Quality Assessment

Q. 4.1. How should researchers evaluate the reliability of secondary sources citing Enkephalinamide-met, ala(2,3)- bioactivity data?

Methodological Answer :

  • Primary vs. secondary : Prioritize studies with raw spectral/data files (e.g., Figshare, Zenodo).
  • Conflict checks : Cross-reference synthesis protocols in primary papers (e.g., SPPS details).
  • Database vetting : Avoid aggregators like GBIF/ALA (known for data loss ); use curated repositories (e.g., ChEMBL, PDBe).

Advanced Method Development

Q. 5.1. What computational approaches are suitable for modeling the conformational dynamics of Enkephalinamide-met, ala(2,3)- in opioid receptor docking studies?

Methodological Answer :

  • Molecular Dynamics (MD) : Simulate in GROMACS (AMBER force field, 100 ns trajectories).
  • Docking software : Use AutoDock Vina with receptor flexibility (side-chain rotamers).
  • Validation : Compare predicted binding poses with cryo-EM structures (e.g., μOR-Gi complex) .

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